Cas no 2172490-48-9 (5-(3-Fluoro-4-methoxyphenyl)pyrimidine)

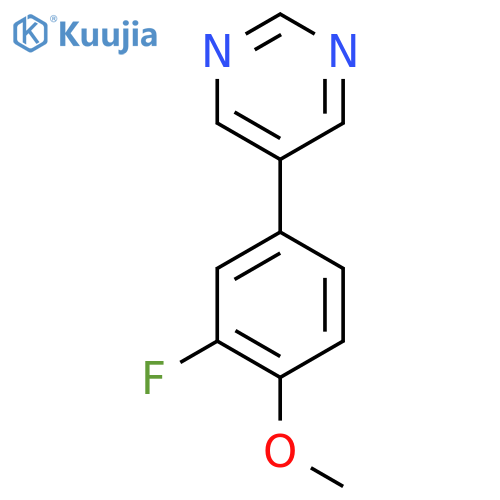

2172490-48-9 structure

商品名:5-(3-Fluoro-4-methoxyphenyl)pyrimidine

5-(3-Fluoro-4-methoxyphenyl)pyrimidine 化学的及び物理的性質

名前と識別子

-

- EN300-1585799

- 2172490-48-9

- 5-(3-fluoro-4-methoxyphenyl)pyrimidine

- 5-(3-Fluoro-4-methoxyphenyl)pyrimidine

-

- インチ: 1S/C11H9FN2O/c1-15-11-3-2-8(4-10(11)12)9-5-13-7-14-6-9/h2-7H,1H3

- InChIKey: YVNJQTQWNOGWIV-UHFFFAOYSA-N

- ほほえんだ: FC1=C(C=CC(=C1)C1=CN=CN=C1)OC

計算された属性

- せいみつぶんしりょう: 204.06989108g/mol

- どういたいしつりょう: 204.06989108g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 15

- 回転可能化学結合数: 2

- 複雑さ: 197

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.9

- トポロジー分子極性表面積: 35Ų

5-(3-Fluoro-4-methoxyphenyl)pyrimidine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1585799-0.1g |

5-(3-fluoro-4-methoxyphenyl)pyrimidine |

2172490-48-9 | 0.1g |

$1081.0 | 2023-06-04 | ||

| Enamine | EN300-1585799-2.5g |

5-(3-fluoro-4-methoxyphenyl)pyrimidine |

2172490-48-9 | 2.5g |

$2408.0 | 2023-06-04 | ||

| Enamine | EN300-1585799-10.0g |

5-(3-fluoro-4-methoxyphenyl)pyrimidine |

2172490-48-9 | 10g |

$5283.0 | 2023-06-04 | ||

| Enamine | EN300-1585799-0.25g |

5-(3-fluoro-4-methoxyphenyl)pyrimidine |

2172490-48-9 | 0.25g |

$1131.0 | 2023-06-04 | ||

| Enamine | EN300-1585799-5.0g |

5-(3-fluoro-4-methoxyphenyl)pyrimidine |

2172490-48-9 | 5g |

$3562.0 | 2023-06-04 | ||

| Enamine | EN300-1585799-0.05g |

5-(3-fluoro-4-methoxyphenyl)pyrimidine |

2172490-48-9 | 0.05g |

$1032.0 | 2023-06-04 | ||

| Enamine | EN300-1585799-0.5g |

5-(3-fluoro-4-methoxyphenyl)pyrimidine |

2172490-48-9 | 0.5g |

$1180.0 | 2023-06-04 | ||

| Enamine | EN300-1585799-1.0g |

5-(3-fluoro-4-methoxyphenyl)pyrimidine |

2172490-48-9 | 1g |

$1229.0 | 2023-06-04 |

5-(3-Fluoro-4-methoxyphenyl)pyrimidine 関連文献

-

Ryoji Kusaka,Yoshiya Inokuchi,Takayuki Ebata Phys. Chem. Chem. Phys., 2009,11, 9132-9140

-

Bastian C. Krüger,Sven Meyer,Roman J. V. Wagner,Tim Schäfer Phys. Chem. Chem. Phys., 2017,19, 19896-19903

-

Tatsuya Kameyama,Ken-ichi Okazaki,Katsuhiko Takagi Phys. Chem. Chem. Phys., 2009,11, 5369-5376

-

Yuan Chen,Xue-Rui Wei,Ru Sun,Yu-Jie Xu Anal. Methods, 2019,11, 3523-3531

-

Kowichiro Saruhashi,Nobuyoshi MIyamoto New J. Chem., 2017,41, 9602-9606

2172490-48-9 (5-(3-Fluoro-4-methoxyphenyl)pyrimidine) 関連製品

- 2167391-45-7(N4,N4-dimethyl-2-(1-methyl-1H-1,2,3-triazol-5-yl)pyridine-3,4-diamine)

- 86662-15-9(3-(4-Chlorophenyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxylic acid)

- 1700402-15-8(4-Pyrimidinecarboxylic acid, 2-cyclopropyl-5-methyl-, ethyl ester)

- 1261449-20-0(4-(Bromomethyl)-3-cyanobenzaldehyde)

- 1705102-24-4(7-(2H-1,3-benzodioxol-5-yl)-N-(2-ethoxyphenyl)-1,4-thiazepane-4-carboxamide)

- 2172057-01-9(4-(4-Hydroxypiperidin-4-yl)thiane-4-carboxylic acid)

- 2034568-06-2(1-4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl-3-(oxolan-2-yl)methylurea)

- 1797632-31-5(N,N-dimethyl-3-[3-(2-methylpropanesulfonyl)azetidine-1-carbonyl]aniline)

- 920-14-9(7-hydroxy-6,6-dimethylheptan-2-one)

- 1207033-73-5(N-4-({4-(6-methylpyridazin-3-yl)oxyphenyl}sulfamoyl)phenylacetamide)

推奨される供給者

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Essenoi Fine Chemical Co., Limited

ゴールドメンバー

中国のサプライヤー

試薬

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量